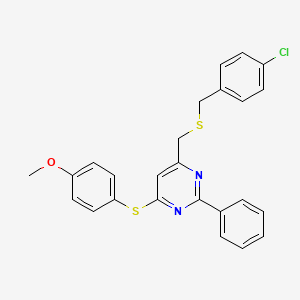

4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((4-methoxyphenyl)sulfanyl)-2-phenylpyrimidine

Description

The compound 4-(((4-chlorobenzyl)sulfanyl)methyl)-6-((4-methoxyphenyl)sulfanyl)-2-phenylpyrimidine (CAS: 338960-93-3) is a pyrimidine derivative with a molecular formula of C24H18Cl2N2S2 and a molecular weight of 469.45 g/mol . It features:

- A central pyrimidine ring substituted at positions 2, 4, and 4.

- A phenyl group at position 2.

- A (4-chlorobenzyl)sulfanyl-methyl group at position 3.

- A (4-methoxyphenyl)sulfanyl group at position 5.

This compound is of interest in medicinal chemistry due to its structural similarity to bioactive pyrimidine derivatives, particularly those targeting enzymes involved in DNA synthesis or inflammation .

Properties

IUPAC Name |

4-[(4-chlorophenyl)methylsulfanylmethyl]-6-(4-methoxyphenyl)sulfanyl-2-phenylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21ClN2OS2/c1-29-22-11-13-23(14-12-22)31-24-15-21(17-30-16-18-7-9-20(26)10-8-18)27-25(28-24)19-5-3-2-4-6-19/h2-15H,16-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMVKDDIXIMMNEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SC2=NC(=NC(=C2)CSCC3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21ClN2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((4-methoxyphenyl)sulfanyl)-2-phenylpyrimidine typically involves multi-step organic reactions. One common approach is to start with the pyrimidine core and introduce the substituents through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), and catalysts like palladium or copper complexes to

Biological Activity

4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((4-methoxyphenyl)sulfanyl)-2-phenylpyrimidine, a compound with the CAS number 338960-76-2, is a pyrimidine derivative that has garnered attention for its potential biological activities. This article delves into the pharmacological properties, synthesis, and biological evaluations of this compound based on diverse research findings.

- Molecular Formula : C25H21ClN2OS2

- Molar Mass : 465.03 g/mol

- Boiling Point : Predicted at 573.9 ± 50.0 °C

- Density : Approximately 1.33 ± 0.1 g/cm³

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antibacterial Activity

- Enzyme Inhibition

- Anticancer Activity

Antibacterial Studies

The antibacterial efficacy was evaluated using standard methods against multiple bacterial strains. The results are summarized in the following table:

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

| Other strains tested | Weak to Moderate |

Enzyme Inhibition Assays

Inhibition assays revealed that the compound effectively inhibits AChE and urease:

| Enzyme | Inhibition Percentage |

|---|---|

| Acetylcholinesterase | High |

| Urease | Significant |

Anticancer Efficacy

Cytotoxicity was assessed using the MTT assay across different cancer cell lines:

| Cell Line | IC50 (µg/mL) |

|---|---|

| SGC-7901 (Gastric) | 1.07 ± 0.22 |

| A549 (Lung) | 0.61 ± 0.19 |

| HepG2 (Liver) | 0.51 ± 0.13 |

These results indicate that the compound has promising anticancer properties with lower IC50 values suggesting higher potency against these cell lines .

Case Studies and Applications

Several studies have explored the therapeutic potential of compounds similar to this compound:

- Antimicrobial Agents : Research indicates that modifications in the sulfanyl group can enhance antibacterial properties, making it a candidate for developing new antibiotics.

- Cancer Therapeutics : The compound's ability to inhibit cancer cell growth suggests its potential use in chemotherapy regimens, particularly for resistant cancer types.

- Neurological Disorders : Given its AChE inhibitory activity, this compound may be explored for therapeutic applications in Alzheimer's disease and other cognitive disorders.

Scientific Research Applications

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. Here are some notable applications:

Anticancer Activity

Research indicates that compounds similar to 4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((4-methoxyphenyl)sulfanyl)-2-phenylpyrimidine exhibit significant anticancer properties. For instance, studies have shown that derivatives containing pyrimidine and thioether groups can inhibit the growth of several human cancer cell lines, including breast, colon, and cervical cancers .

Case Study : A study published in PMC demonstrated that related compounds with similar structural motifs were effective in inducing apoptosis in cancer cells, suggesting that the compound could act as a potential lead for developing new anticancer agents .

Enzyme Inhibition

The compound may function as an inhibitor of key enzymes involved in various metabolic pathways. This inhibition can disrupt cancer cell metabolism or other pathological processes.

Mechanism of Action :

- Enzyme Targeting : The presence of the sulfanyl group may enhance binding affinity to specific enzymes.

Antimicrobial Properties

Similar compounds have shown promise as antimicrobial agents. The sulfonamide moiety is known for its ability to inhibit bacterial growth, which suggests potential applications in treating infections.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table compares key structural and physicochemical properties of the target compound with analogues:

Target Compound

- Mechanism : Likely inhibits dihydrofolate reductase (DHFR) or thymidylate synthase (TS) due to structural resemblance to pyrimidine-based antifolates.

Analogues

4-[(4-Chlorophenyl)sulfanyl]-6-[(methylsulfonyl)methyl]-2-phenylpyrimidine :

- The sulfonyl group may reduce cytotoxicity compared to sulfanyl groups but improve solubility.

Pyridinyl-Substituted Analogue :

- Substitution with pyridinyl at position 2 enhances π-π stacking with aromatic residues in enzyme active sites.

Trifluoromethyl-Substituted Analogue :

- The trifluoromethyl group increases resistance to oxidative metabolism, prolonging half-life.

Carbonitrile-Substituted Analogue :

- Demonstrated IC50 = 1.2 µM against breast cancer cell lines (MCF-7) due to strong interactions with DNA polymerase.

Crystallographic and Stability Data

Q & A

Q. What are the key synthetic steps for preparing 4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((4-methoxyphenyl)sulfanyl)-2-phenylpyrimidine?

The synthesis involves multi-step nucleophilic substitution reactions. Starting materials include 4-chlorobenzyl chloride and 4-methoxyphenyl thiol, which react with a pyrimidine core (e.g., 2-phenylpyrimidine) under basic conditions. Thiol groups attack the chlorinated intermediates to form sulfanyl linkages. Purification via column chromatography or recrystallization ensures high purity . Key challenges include controlling reaction temperatures (40–80°C) and avoiding over-oxidation of sulfanyl groups.

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : Confirms substitution patterns (e.g., integration of aromatic protons from chlorobenzyl and methoxyphenyl groups) .

- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion at m/z 503.89) .

- HPLC : Assesses purity (>95% typically required for biological assays) .

Q. How is the compound’s antimicrobial activity initially screened?

Standard protocols include:

- MIC Assays : Testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.

- Time-Kill Curves : To determine bactericidal vs. bacteriostatic effects. The sulfanyl groups enhance membrane permeability, leading to cell lysis .

Advanced Research Questions

Q. How can reaction yields be optimized for the sulfanyl substitution steps?

- Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve thiol reactivity .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Temperature Gradients : Stepwise heating (50°C → 70°C) minimizes side reactions. Contradictory data on solvent efficacy (e.g., DMF vs. DMSO) should be resolved via Design of Experiments (DoE) .

Q. What computational methods predict the compound’s interaction with biological targets?

- Molecular Docking : Simulate binding to bacterial enzymes (e.g., dihydrofolate reductase) using AutoDock Vina .

- MD Simulations : Assess stability of ligand-enzyme complexes over 100-ns trajectories (AMBER or GROMACS) . Data from similar pyrimidines suggest the chlorobenzyl group enhances hydrophobic interactions .

Q. How to resolve contradictions in reported biological activity data?

- Meta-Analysis : Compare IC50 values across studies (e.g., antibacterial vs. anticancer assays) .

- Structural Analogues : Test derivatives lacking the methoxyphenyl group to isolate functional group contributions .

- Dose-Response Validation : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) .

Q. What strategies improve the compound’s metabolic stability for in vivo studies?

- Prodrug Design : Mask sulfanyl groups with acetyl or PEG moieties to reduce hepatic clearance .

- CYP450 Inhibition Assays : Identify metabolic hotspots (e.g., oxidation of the pyrimidine ring) .

Methodological Considerations

Q. How to design a derivative library to enhance target selectivity?

- Scaffold Modifications : Replace the phenyl group with heterocycles (e.g., pyridine) to alter steric effects .

- SAR Studies : Systematically vary substituents on the benzyl and methoxyphenyl groups .

- High-Throughput Screening : Use 96-well plates to test 50+ analogues against kinase panels .

Q. What experimental designs mitigate batch-to-batch variability in synthesis?

- DoE Approaches : Use factorial designs to optimize reagent ratios (e.g., 1.2:1 thiol:chloride) and reaction times .

- In-Line Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.